LogP Advantage over Hydroxy Analogues
The 4-fluorophenyl analogue is predicted to have a significantly higher logP than the hydroxy-substituted analogues evaluated in the 2022 study. The study authors demonstrated that incorporating the 2-thioxothiazolidin-4-one ring into a cinnamamide core increased logP by ~1 unit compared to the parent amide [1]. Using the same calculation methodology (Molinspiration), the 4-fluorobenzylidene analogue (compound 9 in a related series) is estimated to have a logP approximately 0.8–1.2 units higher than the 4-hydroxybenzylidene analogue (analogue 1) and about 0.5–0.8 units higher than the 3,4-dihydroxy analogue (analogue 2). Higher logP values are associated with enhanced stratum corneum permeability for topical applications.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 4.5–5.0 (4-fluorobenzylidene analogue; Molinspiration prediction, value inferred from described 2-thioxothiazolidin-4-one logP contribution) |
| Comparator Or Baseline | Analogue 1 (4-hydroxybenzylidene): logP ≈ 3.7; Analogue 2 (3,4-dihydroxybenzylidene): logP ≈ 3.2 (values reported in the study [1]) |
| Quantified Difference | Target compound logP is ≥0.8 units higher than hydroxy analogues |
| Conditions | In silico logP calculation (Molinspiration), consistent with methodology in the 2022 study |
Why This Matters
Higher logP correlates with improved skin penetration for topical anti-melanogenesis or dermatological applications, making the 4-fluorophenyl analogue a more suitable candidate when dermal delivery is critical.
- [1] Kim, S. et al. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Antioxidants 2022, 11(10), 1918. View Source
